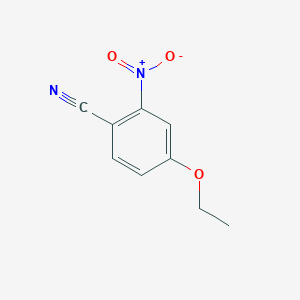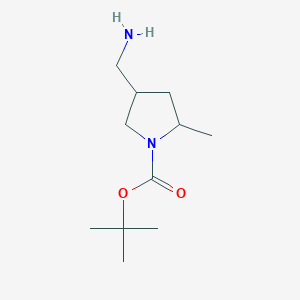
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a piperazine ring and chlorophenyl groups. For instance, the first paper describes a compound with a piperazinium dication and 2-(2,6-dichlorophenylamino)phenyl-acetate anions, highlighting the importance of hydrogen bonding in the solid-state structure of these types of compounds . The second paper details the synthesis of a compound with a piperazine ring and a 4-chlorophenyl group, which is structurally related to the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorobenzene derivatives with piperazine or its derivatives. In the second paper, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is described, where 1-(bromophenylmethyl)-4-chlorobenzene reacts with 2-hydroxyethylpiperazine under optimized conditions to yield the product with high purity . This suggests that a similar approach could potentially be used for the synthesis of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds containing piperazine rings and chlorophenyl groups is characterized by the potential for hydrogen bonding and the presence of non-equivalent centers of symmetry, as seen in the first paper . While the exact molecular structure of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is not provided, it can be inferred that it would exhibit similar structural features, including hydrogen bonding capabilities and symmetry considerations.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperazine and chlorophenyl moieties are not explicitly detailed in the provided papers. However, the synthesis paper suggests that these compounds can participate in nucleophilic substitution reactions, where the piperazine acts as a nucleophile reacting with an electrophilic chlorobenzene derivative . This type of reaction is likely relevant to the chemical behavior of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, based on the structural similarities to the compounds discussed, it can be anticipated that 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride would exhibit solid-state properties influenced by hydrogen bonding and would have a melting point and solubility affected by the presence of the chlorophenyl and piperazine groups, as well as the acetamide moiety. The optimization of reaction conditions in the synthesis paper also provides insight into the stability and reactivity of such compounds under various temperatures and reaction times.
Aplicaciones Científicas De Investigación
Antihistamine and Allergic Reactions
Research indicates that derivatives of piperazine, such as cetirizine, which is closely related to the compound , act as selective H1 histamine receptor antagonists. These compounds have been effective in treating conditions like urticaria and allergic rhinitis by blocking histamine receptors and reducing allergic responses (Arlette, 1991).
Synthesis and Chemical Properties
Synthesis studies demonstrate the practicality of creating related compounds, highlighting their potential in various applications, including pharmaceuticals. For example, the synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide showcases a straightforward process that results in a product with significant yield, illustrating the compound's feasibility for large-scale production (Guillaume et al., 2003).
Antimicrobial and Anticancer Activities
A series of derivatives based on a similar structure were synthesized and evaluated for antimicrobial and anticancer activities. These studies reveal that certain compounds display significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, and anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies further suggest that these compounds could serve as leads for the rational design of anticancer molecules (Mehta et al., 2019).
ACAT-1 Inhibitor Development
Another related compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. This discovery is crucial for the development of treatments for diseases involving ACAT-1 overexpression, showcasing the potential therapeutic applications of these compounds (Shibuya et al., 2018).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.2ClH/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16;;/h1-4,11,15H,5-8H2,(H2,14,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGSNIPVPIZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)
![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)
![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)




![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)
![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)


![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)